Methyl 4-bromocrotonate

Catalog No.
S1520552
CAS No.
6000-00-6
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-bromocrotonate

CAS Number

6000-00-6

Product Name

Methyl 4-bromocrotonate

IUPAC Name

methyl (E)-4-bromobut-2-enoate

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+

InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N

SMILES

COC(=O)C=CCBr

Synonyms

(E)-4-Bromo-2-butenoic Acid Methyl Ester; (E)-4-Bromo-crotonic Acid Methyl Ester; (2E)-4-Bromo-2-butenoic Acid Methyl Ester; (E)-4-Bromobut-2-enoic Acid Methyl Ester; (E)-Methyl 4-Bromobut-2-enoate; (E)-Methyl 4-Bromocrotonate; Methyl (E)-4-Bromo-2-b

Canonical SMILES

COC(=O)C=CCBr

Isomeric SMILES

COC(=O)/C=C/CBr

Organic Synthesis

Methyl 4-bromocrotonate is primarily used as a building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions to form more complex molecules.

Scientists have employed methyl 4-bromocrotonate in the synthesis of diverse organic compounds, including:

  • Heterocycles: These are cyclic molecules containing atoms other than carbon in the ring. Methyl 4-bromocrotonate has been used as a precursor in the synthesis of various heterocycles, including pyrazoles, pyridines, and pyrroles.
  • Natural products: Some natural products, such as terpenes and alkaloids, possess valuable biological properties. Methyl 4-bromocrotonate has been utilized as a building block in the synthesis of these natural products [, ].
  • Pharmaceutical compounds: The unique chemical properties of methyl 4-bromocrotonate can be exploited in the design and synthesis of novel drug candidates. For instance, it has been used in the synthesis of potential anti-cancer agents [].

Medicinal Chemistry

Beyond its role as a synthetic intermediate, methyl 4-bromocrotonate has also been directly investigated for its potential medicinal properties. Studies have explored its efficacy against various diseases, including:

  • Cancer: Research suggests that methyl 4-bromocrotonate may exhibit anti-cancer properties by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation []. However, it is important to note that these findings are preliminary and further research is necessary to determine its potential therapeutic applications.

Methyl 4-bromocrotonate is an organic compound with the molecular formula C5_5H7_7BrO2_2 and a molecular weight of approximately 189.01 g/mol. It is classified as a brominated derivative of crotonic acid, specifically the methyl ester of 4-bromocrotonic acid. The compound appears as a colorless to pale yellow liquid and is known for its reactivity due to the presence of both the bromine atom and the double bond in its structure, which can participate in various

M4BC should be handled with care in a well-ventilated laboratory following standard laboratory safety protocols for organic chemicals. Specific data on its toxicity is not publicly available, but it is likely to be irritating to the skin, eyes, and respiratory system. Safety data sheets (SDS) from chemical suppliers provide more details on safe handling procedures [, ].

Please Note:

  • Due to the focus on scientific research, this analysis excludes information on the mechanism of action in biological systems, as M4BC is not typically used in that context.
  • Detailed case studies or specific data on reaction yields might be limited due to the proprietary nature of some synthetic processes.

  • Nucleophilic Substitution: The bromine atom can be displaced in nucleophilic substitution reactions, such as those involving lithium ester enolates, leading to various alkylated products .
  • γ-Alkylation: This compound undergoes γ-alkylation via a vinylogous Darzens reaction, which allows for the introduction of alkyl groups at the γ-position relative to the ester functionality .
  • Pyrolysis: At elevated temperatures (300–340°C), methyl 4-bromocrotonate can undergo pyrolysis, resulting in elimination reactions that yield various products through unimolecular mechanisms .

There are several established methods for synthesizing methyl 4-bromocrotonate:

  • Bromination of Crotonic Acid: The most straightforward method involves brominating crotonic acid in the presence of a suitable brominating agent.
  • Esterification: Methyl 4-bromocrotonate can also be synthesized through the esterification of 4-bromocrotonic acid with methanol, using acid catalysis.
  • Reformatsky Reaction: This reaction involves the use of zinc and an appropriate carbonyl compound to facilitate the formation of the desired ester from related starting materials .

Methyl 4-bromocrotonate has various applications in chemical synthesis and research:

  • Synthetic Intermediate: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential medicinal applications.
  • Agricultural Chemicals: Its antimicrobial properties could make it useful in developing agrochemicals.

Methyl 4-bromocrotonate shares structural and functional similarities with several other compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Methyl crotonateC5_5H8_8O2_2Unbrominated version; used in similar reactions
Methyl 3-bromobutenoateC5_5H7_7BrO2_2Similar reactivity; different position of bromine
Ethyl 4-bromocrotonateC6_6H9_9BrO2_2Ethyl ester variant; altered solubility properties

Uniqueness

Methyl 4-bromocrotonate is unique due to its specific bromination at the fourth position, which influences its reactivity profile and biological activity compared to non-brominated analogs. Its ability to undergo γ-alkylation sets it apart from other similar compounds, making it particularly valuable in synthetic organic chemistry.

Methyl 4-bromocrotonate was first reported in mid-20th-century studies exploring vinylogous Reformatsky reactions. Early work by Jones et al. (1949) demonstrated its utility in synthesizing fused-ring hydroaromatic ketones, laying the groundwork for steroid analog synthesis. The compound gained prominence in the 1980s with advancements in diastereoselective reactions, particularly in carbohydrate chemistry. Its CAS registry (6000-00-6, 1117-71-1) and EINECS numbers (214-251-0, 629-529-0) reflect its established role in industrial and academic settings.

Significance in Organic Synthesis

As a bifunctional reagent, methyl 4-bromocrotonate participates in:

  • Vinylogous Reformatsky reactions: Zinc-mediated couplings with carbonyl compounds yield γ-addition products, crucial for synthesizing δ-lactones.
  • SN2 displacements: Lithium ester enolates selectively displace the bromine atom, enabling carbon-carbon bond formation.
  • Heterocycle synthesis: Reactions with amines or thiols produce substituted pyrroles and thiophenes, prevalent in drug discovery.

A 2024 study highlighted its use in synthesizing neratinib impurities, underscoring its pharmaceutical relevance.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (15.56%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (84.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1117-71-1

Wikipedia

Methyl (E)-4-bromobut-2-enoate

General Manufacturing Information

2-Butenoic acid, 4-bromo-, methyl ester: ACTIVE

Dates

Modify: 2023-08-15

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